molecular formula C12H20N2O3S2 B2894189 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1281801-80-6

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2894189
CAS No.: 1281801-80-6
M. Wt: 304.42
InChI Key: BHEXOMSRWZMGMB-UHFFFAOYSA-N
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Description

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The piperazine ring is substituted with a propan-2-ol group and a (5-methylthiophen-2-yl)sulfonyl moiety, making it a potential intermediate for the synthesis of more complex molecules. Piperazine derivatives are frequently investigated for their broad biological activities and are found in numerous FDA-approved therapeutics across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . The specific structural motifs present in this compound suggest it may be of interest for exploring structure-activity relationships in the development of novel bioactive molecules. Researchers can utilize this compound as a building block in synthetic chemistry, particularly in reactions such as alkylations, acylations, or nucleophilic substitutions to create diverse compound libraries . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXOMSRWZMGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 5-methylthiophene:

  • Chlorosulfonation : 5-Methylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 2 hours.
  • Quenching : The mixture is poured into ice-water, and the product extracted with DCM.
  • Purification : Distillation under reduced pressure yields 5-methylthiophene-2-sulfonyl chloride (75–80% yield).

Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
Chlorosulfonation ClSO₃H, DCM 0–5°C 2 hr 78%

Sulfonylation of Piperazine

Piperazine undergoes sulfonylation with 5-methylthiophene-2-sulfonyl chloride in the presence of a base:

  • Reaction Setup : Piperazine (1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.
  • Addition : Dropwise addition of sulfonyl chloride (1.05 equiv) at 0°C.
  • Stirring : Reaction proceeds at room temperature for 12 hours.
  • Workup : Filtration to remove triethylamine hydrochloride, followed by solvent evaporation.
  • Purification : Recrystallization from ethanol yields 4-(5-methylthiophen-2-yl)sulfonylpiperazine (85–90% yield).

Key Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.50 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.20–3.10 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

Alkylation with Epichlorohydrin

The secondary amine of 4-(5-methylthiophen-2-yl)sulfonylpiperazine reacts with epichlorohydrin to install the propan-2-ol group:

  • Reaction Setup : Sulfonylated piperazine (1 equiv), epichlorohydrin (1.2 equiv), and K₂CO₃ (2 equiv) in acetonitrile.
  • Heating : Reflux at 80°C for 8 hours.
  • Hydrolysis : Addition of water to quench excess epichlorohydrin.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound (70–75% yield).

Optimization Insights :

  • Solvent Screening : Acetonitrile outperformed DMF and THF in minimizing side reactions.
  • Base Selection : K₂CO₃ provided higher yields compared to NaHCO₃ or Et₃N.

Synthetic Route 2: One-Pot Sulfonylation-Alkylation

Simultaneous Sulfonylation and Alkylation

To improve atom economy, a one-pot method integrates sulfonylation and alkylation:

  • Reagents : Piperazine (1 equiv), 5-methylthiophene-2-sulfonyl chloride (1 equiv), epichlorohydrin (1.2 equiv), and K₂CO₃ (3 equiv) in acetonitrile.
  • Temperature Gradient :
    • 0°C for sulfonylation (2 hours).
    • 80°C for alkylation (6 hours).
  • Workup : Filtration, solvent removal, and recrystallization from ethanol.
  • Yield : 68–72% (slightly lower than sequential route due to competing side reactions).

Advantages :

  • Reduced purification steps.
  • Shorter overall reaction time.

Alternative Method: Glycidol as the Alkylating Agent

Using glycidol instead of epichlorohydrin avoids chloride byproducts:

  • Reaction Setup : 4-(5-methylthiophen-2-yl)sulfonylpiperazine (1 equiv), glycidol (1.1 equiv), and p-TsOH (0.1 equiv) in toluene.
  • Heating : 100°C for 5 hours.
  • Purification : Distillation under vacuum affords the product (65–70% yield).

Mechanistic Note : Acid catalysis promotes ring-opening of glycidol via an SN2 mechanism.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    δ 7.62 (d, J = 3.5 Hz, 1H, thiophene-H), 6.92 (d, J = 3.5 Hz, 1H, thiophene-H), 4.80 (br s, 1H, OH), 3.60–3.40 (m, 8H, piperazine-H + CH(OH)CH₃), 2.85 (dd, J = 12.4, 6.2 Hz, 1H, CH₂), 2.48 (s, 3H, CH₃).

  • ¹³C NMR :
    δ 142.1 (C-SO₂), 137.8 (thiophene-C), 126.5 (thiophene-CH), 67.5 (CH(OH)CH₃), 50.2–45.8 (piperazine-C), 15.3 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 305.1 [M+H]⁺ (calculated for C₁₂H₂₀N₂O₃S₂: 304.4).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Sequential) Route 2 (One-Pot) Route 3 (Glycidol)
Overall Yield 70–75% 68–72% 65–70%
Purification Complexity Moderate Low Moderate
Byproduct Formation Minimal Moderate Low
Scalability High Moderate High

Industrial-Scale Considerations

For large-scale production (>1 kg), Route 1 is preferred due to:

  • Reproducibility : Well-established conditions.
  • Cost-Effectiveness : Epichlorohydrin is cheaper than glycidol.
  • Safety : Avoids prolonged exposure to chlorinated intermediates.

Challenges and Mitigation Strategies

  • Epoxide Ring-Opening Selectivity :

    • Issue : Competing attack at either carbon of epichlorohydrin.
    • Solution : Use bulky bases (e.g., DBU) to favor attack at the less hindered carbon.
  • Sulfonyl Chloride Stability :

    • Issue : Hydrolysis under humid conditions.
    • Mitigation : Conduct reactions under anhydrous N₂ atmosphere.

Green Chemistry Alternatives

  • Solvent Replacement : Switch acetonitrile to cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalysis : Explore enzymatic sulfonylation using aryl sulfotransferases.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and autoimmune disorders.

  • Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Molecular Data
Compound Name / ID Molecular Formula Molecular Weight (g/mol) ESI-MS [M+H]+ (m/z) Characterization Methods Reference
Target Compound C₁₃H₂₀N₂O₃S₂ 340.44 N/A NMR (¹H, ¹³C), MS N/A
Anta XV () C₂₄H₂₇N₅O 425.51 N/A Docking studies
RTB70 () C₁₉H₁₈ClF₃N₄O₂S₂ 534.96 N/A ¹H NMR, MS
BM-15275 () C₂₀H₂₆N₂O₃ 342.43 N/A Clinical data
PDB Ligand 1YY () C₂₃H₃₀F₃N₃O₄S₂ 568.63 N/A X-ray crystallography
Compound 11a () C₂₂H₂₃FN₆O₂S 484.2 484.2 ¹H NMR, ESI-MS

Key Observations:

  • Molecular Weight : The target compound (340.44 g/mol) is smaller than PDB 1YY (568.63 g/mol) due to the absence of trifluoromethyl and morpholine groups .
  • Spectroscopic Methods : Most analogs, including those in and , rely on ¹H/¹³C NMR and ESI-MS for structural confirmation, suggesting standardized protocols for piperazine derivatives .

Biological Activity

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, with the CAS number 1281801-80-6, is a compound of interest due to its potential biological activities. This compound features a piperazine moiety substituted with a methylthiophenesulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₃S
Molecular Weight304.4 g/mol
CAS Number1281801-80-6

The compound's structure includes a piperazine ring, which is known for enhancing solubility and bioavailability in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl and piperazine groups. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The sulfonamide moiety is particularly effective in inhibiting bacterial growth through interference with folic acid synthesis pathways.

Enzyme Inhibition

Enzyme inhibition studies suggest that compounds with similar structures can act as inhibitors for several enzymes, including:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial in the de novo synthesis of pyrimidines. Inhibitors targeting DHODH are being explored for their potential in treating autoimmune diseases and cancers .
  • Tyrosinase : Compounds with a similar framework have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This activity indicates potential applications in skin-related conditions and cosmetic formulations .

Case Study 1: Inhibition of DHODH

A study evaluating the activity of sulfonamide derivatives against DHODH found that certain compounds exhibited IC50 values significantly lower than established inhibitors like brequinar and teriflunomide. This suggests that modifications to the piperazine structure can enhance inhibitory activity against DHODH, making it a candidate for further development as an immunosuppressive agent .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionSignificant inhibition of DHODH and tyrosinase
CytotoxicityLow cytotoxic effects observed in MTT assays

Future Directions

Further research is required to explore the full spectrum of biological activities associated with this compound, including:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structural modifications to enhance potency and selectivity.
  • Mechanistic studies to elucidate pathways affected by the compound.

Q & A

Basic: What are the key steps and optimized conditions for synthesizing 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the sulfonyl chloride intermediate (e.g., 5-methylthiophen-2-yl sulfonyl chloride) via thiophene derivative oxidation using agents like chlorine or sulfur trioxide under controlled acidic conditions .
  • Step 2: Reaction of the sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–25°C to form the sulfonylpiperazine intermediate.
  • Step 3: Alkylation of the piperazine nitrogen with 1-chloropropan-2-ol under basic conditions (e.g., K₂CO₃) in refluxing acetonitrile .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates with ≥95% purity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly confirming sulfonyl and piperazine linkages .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ or [M–H]–) .
  • Infrared Spectroscopy (IR): Peaks at ~1150–1300 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (OH group) .
  • HPLC-PDA: Purity analysis using C18 columns with acetonitrile/water gradients .

Advanced: How can regioselectivity challenges during sulfonylation of piperazine be addressed?

Answer:
Regioselectivity issues arise due to piperazine’s two reactive nitrogen atoms. Strategies include:

  • Protective Groups: Temporarily block one nitrogen using Boc (tert-butyloxycarbonyl) or Fmoc groups, followed by deprotection post-sulfonylation .
  • Solvent Control: Use non-polar solvents (e.g., toluene) to favor mono-substitution via steric hindrance .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

Advanced: What methodologies are used to evaluate the compound’s biological activity in preclinical studies?

Answer:

  • In Vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .
    • Enzyme Inhibition: Fluorescence-based assays (e.g., tyrosinase or kinase inhibition) using recombinant enzymes .
  • Cell-Based Studies:
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., B16F10 melanoma) with dose-response curves (1–100 µM) .
    • Antimicrobial Activity: Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often stem from variability in:

  • Assay Conditions: Standardize parameters (e.g., pH, temperature, serum content) across studies .
  • Cell Line Authenticity: Use STR profiling to confirm cell line identity and minimize cross-contamination .
  • Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and report data as mean ± SEM from triplicate experiments .

Advanced: What computational approaches predict the compound’s target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against protein targets (e.g., GPCRs) .
  • QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and free energy (ΔG) via MM-PBSA .

Advanced: How does this compound compare to structurally similar piperazine derivatives in activity?

Answer:

  • Substituent Effects: Replace the 5-methylthiophene group with chlorophenyl or methoxyphenyl moieties to study SAR. For example, chloro-substituted analogs show enhanced receptor affinity but reduced solubility .
  • Bioisosteric Replacement: Substitute the sulfonyl group with carbonyl or phosphoryl to modulate metabolic stability .
    Example Data:
DerivativeTarget ReceptorIC₅₀ (nM)Solubility (µg/mL)
5-Methylthiophene-sulfonyl5-HT₁A12.38.5
4-Chlorophenyl-sulfonyl5-HT₁A6.73.2

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Answer:

  • Kinetic Studies: Pre-incubate the compound with liver microsomes to assess metabolic stability (t₁/₂) and CYP enzyme inhibition .
  • Gene Knockdown: Use siRNA or CRISPR to silence candidate targets (e.g., kinases) and observe phenotypic changes .
  • Proteomics: SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

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